(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956270-78-3
VCID: VC21092458
InChI: InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)/t10-,12-,14+/m1/s1
SMILES: CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O
Molecular Formula: C15H17NO2
Molecular Weight: 243.3 g/mol

(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

CAS No.: 956270-78-3

Cat. No.: VC21092458

Molecular Formula: C15H17NO2

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid - 956270-78-3

Specification

CAS No. 956270-78-3
Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
IUPAC Name (3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)/t10-,12-,14+/m1/s1
Standard InChI Key YBYRARMSNPLHJJ-QKCSRTOESA-N
Isomeric SMILES CCC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O
SMILES CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O
Canonical SMILES CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator